molecular formula C8H9BrN2O2 B11728100 Ethyl 6-amino-4-bromopicolinate

Ethyl 6-amino-4-bromopicolinate

Cat. No.: B11728100
M. Wt: 245.07 g/mol
InChI Key: MMTDUJJBMARVGK-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-bromopicolinate is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . It is a derivative of picolinic acid and contains both amino and bromine functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Ethyl 6-amino-4-bromopicolinate can be synthesized through a multi-step process. One common method involves the monolithiation of 2,6-dibromopyridine, followed by a reaction with ethyl formate and subsequently with iodine in ethanol . This three-step procedure yields ethyl 6-bromopicolinate, which can then be further modified to introduce the amino group, resulting in this compound.

Chemical Reactions Analysis

Ethyl 6-amino-4-bromopicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-amino-4-bromopicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-bromopicolinate involves its interaction with specific molecular targets. The amino and bromine groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in biochemical pathways and cellular processes, making it useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Ethyl 6-amino-4-bromopicolinate can be compared with other similar compounds such as:

This compound is unique due to the presence of both amino and bromine groups, which provide a combination of reactivity and versatility not found in many other compounds.

Properties

IUPAC Name

ethyl 6-amino-4-bromopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)6-3-5(9)4-7(10)11-6/h3-4H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTDUJJBMARVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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